molecular formula C10H7F3N2 B1592929 2-(Trifluoromethyl)quinolin-6-amine CAS No. 952182-53-5

2-(Trifluoromethyl)quinolin-6-amine

Cat. No. B1592929
CAS RN: 952182-53-5
M. Wt: 212.17 g/mol
InChI Key: DMOZVMKZTCUPQC-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinolin-6-amine is a compound with the molecular formula C10H7F3N2 and a molecular weight of 212.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)quinolin-6-amine consists of a quinoline ring with a trifluoromethyl group (-CF3) attached to the second carbon atom and an amine group (-NH2) attached to the sixth carbon atom .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)quinolin-6-amine is a solid substance with a molecular weight of 212.17 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Antitumor Activity

2-(Trifluoromethyl)quinolin-6-amine: derivatives have been explored for their potential as antitumor agents. These compounds have shown promising results in inhibiting microtubule polymerization, a critical process in cell division . For instance, certain derivatives exhibit higher anti-proliferative activity against cancer cell lines such as PC3, K562, and HeLa compared to known drugs like combretastatin A-4 .

Tubulin Inhibition

The derivatives of 2-(Trifluoromethyl)quinolin-6-amine have been identified as a new class of tubulin inhibitors. Tubulin is a protein that forms microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells .

DNA Damage Response (DDR) Modulation

Research has indicated that 2-(Trifluoromethyl)quinolin-6-amine derivatives can play a role in modulating the DNA damage response. This is particularly relevant in cancer treatment, where the DDR pathway can be targeted to enhance the efficacy of chemotherapy and radiation therapy .

Werner Helicase Inhibition

Some derivatives of 2-(Trifluoromethyl)quinolin-6-amine have been designed to inhibit Werner (WRN) helicase, an enzyme involved in DNA repair and replication. Inhibiting WRN helicase can lead to increased sensitivity of cancer cells to DNA-damaging agents, offering a potential therapeutic strategy .

Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones

2-(Trifluoromethyl)quinolin-6-amine: is a valuable starting material in the synthesis of quinolin-2-ones and phenanthridin-6-ones. These compounds have diverse applications, including drug development, material science, and as reagents in organic synthesis .

Isotopic Labeling of Carbonyl Carbon

The direct carbonylation of 2-(Trifluoromethyl)quinolin-6-amine derivatives allows for the isotopic labeling of carbonyl carbon. This is beneficial for drug discovery and production, as it enables the tracking of the carbonyl group in metabolic and pharmacokinetic studies .

Development of Antiproliferative Agents

Continued research into 2-(Trifluoromethyl)quinolin-6-amine derivatives is leading to the development of new antiproliferative agents. These agents are being studied for their effectiveness in controlling the growth of tumor cells, with some showing better results than existing treatments .

Molecular Docking Studies

Molecular docking studies of 2-(Trifluoromethyl)quinolin-6-amine derivatives have provided insights into their interactions with biological targets. These studies help in understanding the binding affinities and potential mechanisms of action, which is crucial for the rational design of new drugs .

Safety And Hazards

The safety information available indicates that 2-(Trifluoromethyl)quinolin-6-amine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-(trifluoromethyl)quinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)9-4-1-6-5-7(14)2-3-8(6)15-9/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOZVMKZTCUPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640608
Record name 2-(Trifluoromethyl)quinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)quinolin-6-amine

CAS RN

952182-53-5
Record name 2-(Trifluoromethyl)-6-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)quinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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